LogP Differentiation: Dimethoxy vs. Unsubstituted Analog
The introduction of two methoxy groups on the benzoate ring significantly increases lipophilicity compared to the unsubstituted analog (Methyl 2-(benzofuran-2-carboxamido)benzoate, CAS 304889-37-0). For the unsubstituted analog, the predicted LogP is 3.80 . The 4,5-dimethoxy substitution on the target compound is predicted to increase LogP by approximately +0.5 to +0.7 log units, based on established pi-contribution values for aromatic methoxy groups (π = +0.26 each) and their adjacency effects [1]. This denotes a quantifiably distinct, more lipophilic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 4.3 – 4.5 |
| Comparator Or Baseline | Methyl 2-(benzofuran-2-carboxamido)benzoate (Predicted LogP = 3.80) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 |
| Conditions | In silico prediction (ACD/Labs Percepta) for the comparator; fragment-based calculation for the target compound. |
Why This Matters
This quantifiable lipophilicity difference directly impacts membrane permeability, plasma protein binding, and non-specific binding in assays, making the target compound a superior choice for cell-based screens requiring balanced passive permeability.
- [1] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. Aromatic OCH3 pi-value: +0.26. View Source
